

# Hs27 Cell Line: Comprehensive Application Notes and Culture Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HS-27

Cat. No.: B8103614

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Hs27 cell line, derived from human foreskin fibroblasts, is a valuable in vitro model for studying a wide range of cellular processes.<sup>[1]</sup> These cells exhibit a classic fibroblastic morphology and are instrumental in research areas including dermatology, toxicology, and the study of the extracellular matrix. This document provides a detailed protocol for the successful culture and maintenance of the Hs27 cell line, along with key quantitative data and experimental workflows.

## Cell Line Characteristics

Hs27 cells are adherent, growing as a monolayer on treated culture surfaces.<sup>[1]</sup> They are derived from a normal newborn male.<sup>[1]</sup> Longevity studies have shown that these cells can be propagated for up to 42 passages.<sup>[1]</sup>

Characteristic	Data	Source
Morphology	Fibroblastic	[1]
Tissue of Origin	Human Foreskin	[1]
Growth Mode	Adherent	[1]
Seeding Density	1-2 x 10,000 cells/cm <sup>2</sup>	[1]
Subculture Ratio	1:2 to 1:4	[1]
Doubling Time	Approximately 42.8 hours	[2]
Karyotype	46,XY	[1]

## Experimental Protocols

### I. Cell Culture Media and Reagents

Complete Growth Medium:

- Dulbecco's Modified Eagle's Medium (DMEM)
- 10% Fetal Bovine Serum (FBS)
- 2 mM L-glutamine

Passaging Reagents:

- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free

Cryopreservation Medium:

- Complete growth medium
- 7.5% - 10% Dimethyl sulfoxide (DMSO)

## II. Handling of Cryopreserved Cells and Initiation of Culture

- Upon receiving the cryovial, immediately transfer it to the vapor phase of liquid nitrogen for long-term storage, or to a -80°C freezer for short-term storage.
- To initiate the culture, prepare a T-75 flask containing 15 mL of pre-warmed complete growth medium and place it in a 37°C, 5% CO<sub>2</sub> incubator for at least 15 minutes to ensure the medium reaches its normal pH (7.0-7.6).
- Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.
- Decontaminate the exterior of the vial with 70% ethanol.
- Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in 1-2 mL of fresh complete growth medium.
- Transfer the resuspended cells to the prepared T-75 flask.
- Incubate the flask at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Change the medium every 2-3 days.

## III. Subculturing Protocol

- Subculture the Hs27 cells when they reach 70-80% confluency.[\[1\]](#)
- Aspirate the culture medium from the flask.
- Wash the cell monolayer once with sterile PBS to remove any residual serum.
- Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

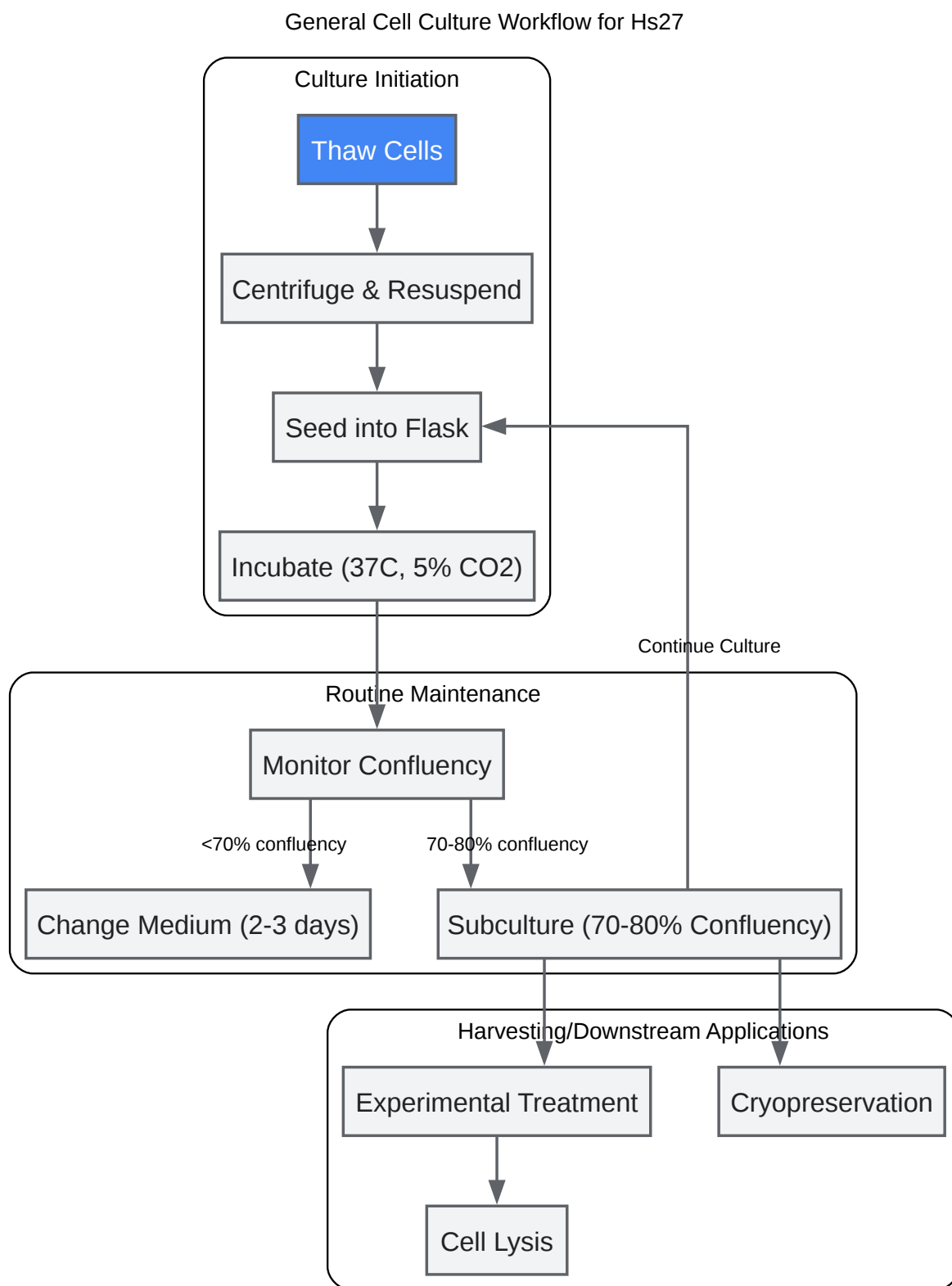
- Observe the cells under a microscope to confirm detachment. Gently tap the flask to dislodge any remaining adherent cells.
- Add 4-6 mL of complete growth medium to the flask to inactivate the trypsin.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube.
- Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
- Centrifuge the cell suspension at 125 x g for 5-7 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Seed new flasks at a density of  $1-2 \times 10^5$  cells/cm<sup>2</sup>. For a T-75 flask, this corresponds to approximately  $0.75-1.5 \times 10^6$  cells.
- Add the appropriate volume of complete growth medium (e.g., 15 mL for a T-75 flask) and return the flasks to the incubator.

## IV. Cryopreservation Protocol

- Follow steps 2-11 of the subculturing protocol.
- After centrifugation, resuspend the cell pellet in cold cryopreservation medium at a concentration of  $1-2 \times 10^6$  cells/mL.
- Aliquot 1 mL of the cell suspension into each cryovial.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

## Experimental Workflow and Signaling Pathway Diagrams

To facilitate a deeper understanding of experimental procedures and cellular mechanisms, the following diagrams are provided.

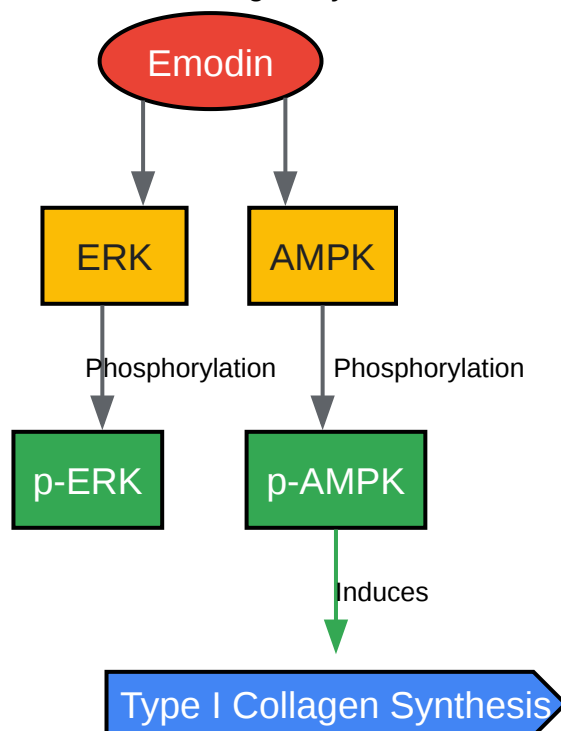


[Click to download full resolution via product page](#)

Caption: General workflow for the culture and maintenance of the Hs27 cell line.

Recent studies have elucidated specific signaling pathways that are active in Hs27 cells. For instance, the herbal formula NF3 has been shown to activate Wnt and angiogenesis-related pathways.[3] Furthermore, emodin has been demonstrated to increase type I collagen synthesis through the ERK and AMPK signaling pathways.[4][5] The following diagram illustrates the emodin-induced signaling cascade in Hs27 cells.

Emodin-Induced Collagen Synthesis in Hs27 Cells



[Click to download full resolution via product page](#)

Caption: Emodin-induced ERK and AMPK signaling leading to collagen synthesis in Hs27 cells.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hs 27. Culture Collections [culturecollections.org.uk]

- 2. Identification of Human Fibroblast Cell Lines as a Feeder Layer for Human Corneal Epithelial Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Signaling Inhibits High-Density Cell Sheet Culture Induced Mesenchymal Stromal Cell Aging by Targeting Cell Cycle Inhibitor p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emodin induces collagen type I synthesis in Hs27 human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emodin induces collagen type I synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hs27 Cell Line: Comprehensive Application Notes and Culture Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103614#hs27-cell-line-culture-protocol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)